molecular formula C9H12F3N3O2 B2627382 2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate CAS No. 1334023-30-1

2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate

Cat. No.: B2627382
CAS No.: 1334023-30-1
M. Wt: 251.209
InChI Key: JMLOFCSJJLMECU-UHFFFAOYSA-N
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Description

This compound (CAS: 1334027-70-1) is a carbamate derivative with a molecular formula of C₁₀H₁₄F₃N₃O₂ and a molecular weight of 265.23 g/mol . Its structure comprises a 2,3-dihydro-1H-pyrazol-3-ylidene core substituted with an isopropyl group at position 2, linked to a 2,2,2-trifluoroethyl carbamate moiety.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-propan-2-ylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-6(2)15-7(3-4-13-15)14-8(16)17-5-9(10,11)12/h3-4,6H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDOFUHFGVWNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate is a novel compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group, which enhances its lipophilicity and metabolic stability. The presence of the pyrazole moiety contributes to its diverse biological activities.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets within biological systems. The trifluoroethyl group may enhance binding affinities to target proteins or enzymes, modulating various biological pathways.

1. Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit antioxidant properties. For example, thieno[2,3-c]pyrazole compounds have shown effectiveness against oxidative stress in fish erythrocytes exposed to toxic agents like 4-nonylphenol . This suggests that similar pyrazole derivatives may provide protective effects in biological systems.

2. Antimicrobial and Antifungal Properties

Pyrazole derivatives are recognized for their antimicrobial and antifungal activities. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide indicated strong antifungal activity against various phytopathogenic fungi . Given the structural similarities, 2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate may exhibit comparable efficacy.

3. Anti-inflammatory Effects

Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production . The potential of this compound to modulate inflammatory responses warrants further investigation.

Case Study 1: Erythrocyte Protection

In a study examining the effects of thieno[2,3-c]pyrazole compounds on Nile fish erythrocytes, significant reductions in cell malformations were observed when treated with these compounds compared to controls . This indicates a potential application for 2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate as an antioxidant agent in aquatic biology.

Case Study 2: Antifungal Activity

A series of novel pyrazole carboxamide derivatives were synthesized and tested against seven phytopathogenic fungi. Among them, one derivative exhibited superior antifungal activity compared to established fungicides . This highlights the importance of exploring the antifungal potential of similar compounds.

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeReference
AntioxidantThieno[2,3-c]pyrazole
AntimicrobialPyrazole derivatives
Anti-inflammatoryPyrazole compounds
AntifungalPyrazole carboxamide derivatives

Comparison with Similar Compounds

N-Substituted Carbazoles (Compounds 24 and 25)

Structure :

  • Compound 24 : 5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one.
  • Compound 25 : 4-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .

Key Differences :

  • Core Heterocycle: Both compounds feature triazanylidene and pyrimidinone/pyrazolone rings, unlike the dihydropyrazolylidene in the target compound.
  • Substituents : The carbazole moiety in compounds 24 and 25 introduces fluorescence properties and aromatic stacking, absent in the trifluoroethyl-carbamate derivative.
  • Electron Effects : The trifluoroethyl group in the target compound enhances electron-withdrawing character compared to the carbazole’s electron-rich system .

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3)

Structure : Triazole ring substituted with phenylacetyl and carbamate groups .

Key Differences :

  • Heterocyclic Core: The triazole ring in compound 3 is aromatic and planar, whereas the dihydropyrazolylidene in the target compound is non-aromatic and partially saturated.
  • Substituent Reactivity : The phenylacetyl group in compound 3 may undergo hydrolysis or nucleophilic attack, while the isopropyl group in the target compound offers steric hindrance and hydrophobicity.

Thiazolylmethyl Carbamates ()

Structure : Thiazole ring with hydroperoxypropan-2-yl and methylureido substituents .

Key Differences :

  • Heterocycle Stability : Thiazole’s sulfur atom enhances resonance stabilization compared to the dihydropyrazolylidene’s nitrogen-rich system.
  • Functional Groups : The hydroperoxy group in these compounds introduces oxidative instability, contrasting with the chemically inert trifluoroethyl group.
  • Biological Activity : Thiazole derivatives are often associated with antimicrobial activity, whereas carbamates like the target compound may target enzyme inhibition .

2,2,2-Trifluoroethyl N-[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate (CAS: 1221724-47-5)

Structure : Thiadiazole ring linked to pyridine and trifluoroethyl carbamate .

Key Differences :

  • Heterocyclic Electronics : Thiadiazole’s electron-withdrawing sulfur atom contrasts with the dihydropyrazolylidene’s mixed electronic environment.
  • Molecular Weight : Higher molecular weight (320.25 g/mol vs. 265.23 g/mol) due to the thiadiazole and pyridine units.
  • Hydrogen Bonding : The pyridine nitrogen in this compound can act as a hydrogen-bond acceptor, unlike the dihydropyrazolylidene’s NH group .

Comparative Data Table

Property Target Compound Compound 24/25 Compound 3 Thiazolylmethyl Carbamate Thiadiazolyl Carbamate
Core Heterocycle Dihydropyrazolylidene Pyrimidinone/Pyrazolone Triazole Thiazole Thiadiazole
Key Substituents Trifluoroethyl, Isopropyl Carbazole, Triazanylidene Phenylacetyl Hydroperoxypropan Pyridine
Molecular Weight (g/mol) 265.23 ~350–400 (estimated) ~300 (estimated) ~450–500 (estimated) 320.25
Electron Effects Electron-withdrawing (F3C) Electron-rich (carbazole) Moderate polarity Oxidatively reactive Electron-deficient (S, N)
Synthetic Method Not specified Acetylation and cyclization Ethyl chloroformate coupling Multi-step functionalization Thiadiazole formation

Research Findings and Implications

  • Hydrogen Bonding : The dihydropyrazolylidene NH in the target compound may form stronger hydrogen bonds than triazole or thiazole derivatives, impacting crystal packing and solubility .
  • Metabolic Stability : The trifluoroethyl group likely enhances resistance to enzymatic degradation compared to ethyl or hydroperoxy groups in analogues .
  • Biological Targets : Structural variations suggest divergent applications; e.g., carbazoles (fluorescence probes) vs. thiadiazoles (enzyme inhibitors) .

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